N,N-diethyl-2-(3-{[(2-methoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide
Description
N,N-diethyl-2-(3-{[(2-methoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide is a synthetic indole derivative featuring a complex substitution pattern. Its core structure comprises:
- Indole ring: Substituted at the 1-position with an N,N-diethyl acetamide group and at the 3-position with a carbamoyl carbonyl moiety linked to a 2-methoxyphenyl group.
- Functional groups: The acetamide (N,N-diethyl) and carbamoyl carbonyl groups introduce both lipophilic and hydrogen-bonding capabilities, which may influence solubility, metabolic stability, and target interactions.
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-4-25(5-2)21(27)15-26-14-17(16-10-6-8-12-19(16)26)22(28)23(29)24-18-11-7-9-13-20(18)30-3/h6-14H,4-5,15H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZYGOCJNDUOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(3-{[(2-methoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide typically involves the condensation of 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(3-{[(2-methoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Medicinal Chemistry
N,N-diethyl-2-(3-{[(2-methoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide has been investigated for its potential as a therapeutic agent. The compound's structure, featuring a diethyl group and a carbamoyl moiety, suggests unique interactions with biological targets, making it suitable for various medicinal applications.
Anticancer Activity
Research indicates that indole derivatives possess anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated the compound's ability to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .
Pharmacological Studies
Pharmacological evaluations of this compound have revealed its interaction with several biological targets.
Cannabinoid Receptor Agonism
The compound exhibits agonistic activity towards cannabinoid receptors, which are involved in various physiological processes including pain modulation and immune response. This property opens avenues for research into its use in pain management and neuroprotection .
Binding Affinity Studies
Studies focusing on the binding affinity of this compound to specific receptors have provided insights into its mechanism of action. Understanding these interactions is crucial for developing targeted therapies .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of the carbamoyl moiety followed by acetamide formation .
Comparative Analysis with Related Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds can be beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methoxyindole | Indole core with methoxy group | Known for neuroprotective effects |
| Indomethacin | Indole derivative with acetic acid | Anti-inflammatory and analgesic properties |
| 4-Aminoindole | Indole core with amino group | Exhibits antitumor activity |
This table illustrates how this compound stands out due to its specific functional groups and potential therapeutic applications .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(3-{[(2-methoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indole-Based Acetamides
(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide ()
- Core structure : Combines indole and carbazole moieties.
- Properties : Synthesized via DCC-mediated coupling, emphasizing the utility of carbodiimides in amide bond formation .
(b) (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide ()
- Core structure: Indole with hydroxyimino and acetamide groups.
- Key differences: Hydroxyimino group at the 3-position introduces antioxidant activity (FRAP and DPPH assays), absent in the target compound.
- Properties : Demonstrated strong antioxidant activity (IC₅₀ ~10–20 µM) due to indole’s electron-rich nature and hydrogen-bonding capacity .
(c) N-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)acetamide ()
Heterocyclic Acetamides with Aromatic Substitutions
(a) N,N-Diethyl-2-(2-(4-iodophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide ()
- Core structure : Pyrazolo[1,5-a]pyrimidine with iodophenyl and diethyl acetamide groups.
- Properties : Radioiodinated derivatives (e.g., [¹⁸F]F-DPA) highlight applications in PET imaging .
(b) N-[6-Hexyl-3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]acetamide ()
Carbamoyl/Carbonyl-Substituted Analogues
(a) 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide ()
- Core structure : Indole with phenethyl acetamide and 4-chlorobenzoyl groups.
- Key differences : Phenethyl amide vs. diethyl acetamide; 4-chlorobenzoyl enhances metabolic instability.
- Properties : Selective COX-2 inhibition (IC₅₀ = 0.1 µM) but prone to CYP3A4/2D6-mediated oxidation. Fluorinated analogs improved metabolic stability (t₁/₂ >2 h in microsomes) .
(b) N,N-Diethyl-2-[3-({[4-(trifluoromethoxy)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide ()
- Core structure : Indole with trifluoromethoxy phenylcarbamoyl and sulfonyl groups.
- Key differences : Sulfonyl and trifluoromethoxy groups increase electron-withdrawing effects.
Comparative Data Table
Key Insights
- Structural-Activity Relationships: The 2-methoxyphenyl group in the target compound may reduce metabolic oxidation compared to unsubstituted phenyl analogs .
- Synthetic Strategies : DCC-mediated coupling and reflux conditions are standard for indole acetamide synthesis .
- Computational Predictions : Tools like MetaSite can guide modifications to shift metabolism from vulnerable amide groups to stable O-demethylation pathways .
Biological Activity
N,N-Diethyl-2-(3-{[(2-methoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide is a synthetic compound belonging to the indole derivative class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound can be represented structurally as follows:
The synthesis typically involves several steps:
- Formation of the Indole Core : The indole core is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Introduction of the Acetamide Group : The acetamide group is introduced by reacting the indole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
- Carbamoylation : The methoxy-methylphenyl group is introduced through a carbamoylation reaction with the corresponding isocyanate.
- Final Coupling : The final step involves coupling the intermediate with diethylamine to form the desired compound.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including:
- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological processes, such as cell proliferation and inflammation.
Biological Activities
This compound has been investigated for several biological activities:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it has been reported to target specific oncogenic pathways, leading to reduced tumor growth in xenograft models.
Antiviral Activity
The compound has also demonstrated antiviral properties against several viral strains. Mechanistic studies suggest that it interferes with viral replication by inhibiting viral enzymes or blocking viral entry into host cells.
Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent by reducing the production of pro-inflammatory cytokines and mediators in vitro. This activity suggests its applicability in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N,N-diethyl-2-(3-{[(2-methoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with indole core functionalization. For example, indole derivatives are often acylated at the 3-position using chloroacetyl chloride, followed by coupling with carbamoyl or carbonyl reagents. Reaction optimization may include:
- Temperature Control : Maintaining 0–5°C during acylation to minimize side reactions .
- Catalyst Use : Employing DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate pure products .
- Yield Improvement : Pilot studies on similar compounds report yields of 6–17% under optimized conditions, suggesting iterative adjustments to stoichiometry and solvent polarity are critical .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- H-NMR and C-NMR : Key for confirming the indole backbone and substituent positions. For instance, the 1H-indol-1-yl proton appears as a singlet at δ 7.8–8.2 ppm, while the N,N-diethyl group shows triplet signals at δ 1.1–1.3 ppm .
- HRMS : Validates molecular formula (e.g., calculated vs. observed m/z within 3 ppm error) .
- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm) and amide bonds (N–H at ~3300 cm) .
Q. What are the primary biological targets of this compound, and how are in vitro assays designed to evaluate its activity?
- Methodological Answer : Indole-acetamide derivatives often target apoptotic proteins (e.g., Bcl-2/Mcl-1) or enzymes like cyclooxygenase-2 (COX-2). Assay design includes:
- Protein Binding : Fluorescence polarization assays using recombinant Bcl-2/Mcl-1 proteins .
- Enzyme Inhibition : COX-2 inhibition measured via prostaglandin E (PGE) ELISA, with IC values compared to reference inhibitors (e.g., celecoxib) .
Advanced Research Questions
Q. How can computational tools predict metabolic soft spots in this compound, and what structural modifications improve pharmacokinetic stability?
- Methodological Answer :
- MetaSite Analysis : Predicts cytochrome P450 (CYP3A4/2D6)-mediated oxidation sites. For example, the phenethyl group in analogs is a metabolic hotspot; replacing it with fluorophenyl or pyridinyl groups reduces clearance .
- Design Tactics : Introducing electron-withdrawing groups (e.g., fluorine) or polar substituents (e.g., glycinyl) shifts metabolism to less critical regions (e.g., O-demethylation) .
Q. What strategies resolve contradictions in bioactivity data across studies, particularly for anticancer activity?
- Methodological Answer : Discrepancies may arise from assay conditions or structural variability. Approaches include:
- Structural Comparisons : Analyze substituent effects (Table 1).
| Substituent (R) | Bioactivity (IC, μM) | Source |
|---|---|---|
| 4-Chlorophenyl | 0.12 ± 0.03 (Bcl-2) | |
| 4-Fluorophenyl | 0.08 ± 0.02 (Mcl-1) |
- Assay Standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and positive controls .
Q. How can molecular docking and dynamics simulations elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking Software : AutoDock Vina or Schrödinger Suite to model interactions with Bcl-2 pockets. Key residues (e.g., Arg263 in Bcl-2) form hydrogen bonds with the carbamoyl group .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability; root-mean-square deviation (RMSD) < 2 Å indicates stable complexes .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
